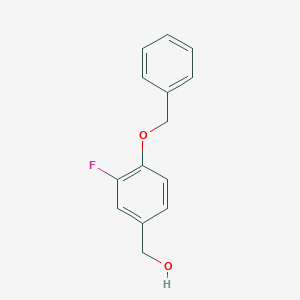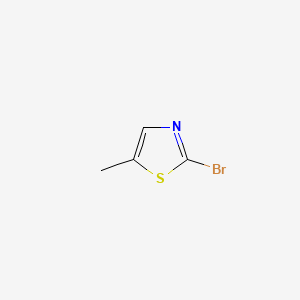
(4-(Benzyloxy)-3-fluorophenyl)methanol
描述
(4-(Benzyloxy)-3-fluorophenyl)methanol is an organic compound that features a benzyloxy group and a fluorine atom attached to a phenyl ring, with a methanol group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol typically involves the reaction of 4-(benzyloxy)-3-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(4-(Benzyloxy)-3-fluorophenyl)methanol can undergo various chemical reactions, including:
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in solvents like dichloromethane or acetone.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-(Benzyloxy)-3-fluorobenzaldehyde or 4-(Benzyloxy)-3-fluorobenzoic acid.
Reduction: Various reduced derivatives depending on the specific conditions and reagents used.
Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atom.
科学研究应用
(4-(Benzyloxy)-3-fluorophenyl)methanol has several applications in scientific research:
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-(Benzyloxy)-3-fluorophenyl)methanol depends on its specific applicationThe benzyloxy and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall activity .
相似化合物的比较
Similar Compounds
(4-(Benzyloxy)benzylidene)amino)phenol: Exhibits solvatochromic properties and is used in optoelectronic materials.
4-Benzyloxy-3-methoxybenzyl alcohol: Used in the synthesis of complex organic molecules and has applications in medicinal chemistry.
Uniqueness
(4-(Benzyloxy)-3-fluorophenyl)methanol is unique due to the presence of both a benzyloxy group and a fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for various research applications.
属性
IUPAC Name |
(3-fluoro-4-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIEIDBXWBVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621028 | |
| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536974-94-4 | |
| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)
![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)
![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)


![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)





